Propanedinitrile, (1-azulenylmethylene)-
Description
"Propanedinitrile, (1-azulenylmethylene)-" is a malononitrile derivative featuring an azulenyl substituent at the methylene position. Azulene, a non-benzenoid aromatic hydrocarbon with a bicyclic structure (one cycloheptatriene and one cyclopentene ring), imparts unique electronic and steric properties to the compound.
Properties
CAS No. |
92159-20-1 |
|---|---|
Molecular Formula |
C14H8N2 |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-(azulen-1-ylmethylidene)propanedinitrile |
InChI |
InChI=1S/C14H8N2/c15-9-11(10-16)8-13-7-6-12-4-2-1-3-5-14(12)13/h1-8H |
InChI Key |
XTKLPJQYGDEUBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C=C(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, (1-azulenylmethylene)-, typically involves the reaction of 1-azulenylmethylene with malononitrile under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol as a solvent. The reaction proceeds through a nucleophilic addition mechanism, where the azulenylmethylene group adds to the malononitrile, followed by dehydration to form the final product.
Industrial Production Methods
Industrial production of propanedinitrile, (1-azulenylmethylene)-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, (1-azulenylmethylene)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of substituted azulenyl derivatives.
Scientific Research Applications
Propanedinitrile, (1-azulenylmethylene)-, has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of propanedinitrile, (1-azulenylmethylene)-, involves its interaction with molecular targets such as enzymes and receptors. The azulenyl group can interact with biological macromolecules through π-π stacking and hydrogen bonding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Polarity and Solubility: Electron-withdrawing groups (e.g., -Cl in CS) reduce solubility in polar solvents, whereas polar substituents (-OH, -NO₂) enhance it . The azulenyl group, with its extended π-system, may increase hydrophobicity compared to simpler aryl substituents but could improve charge-transfer capabilities in optoelectronic applications.
Spectroscopic Behavior :
- Methoxymethylene-propanedinitrile exhibits solvent-dependent conformational changes, as evidenced by NMR and vibrational spectroscopy .
- Azulene’s distinct UV-Vis absorption (due to its 10 π-electron system) suggests that (1-azulenylmethylene)-propanedinitrile may display unique electronic transitions compared to phenyl or alkoxy analogs.
Reactivity and Stability: CS (2-chlorobenzylidenemalononitrile) is highly stable under ambient conditions, making it suitable for aerosolized formulations . Ethoxymethylene derivatives are prone to hydrolysis under acidic conditions due to the labile ethoxy group , whereas azulenyl’s aromatic stability may confer greater resistance to degradation.
Applications: Halogenated derivatives (e.g., bromophenyl-hydroxymethylene) are explored for catalysis due to halogen-bonding interactions . Azulene’s redox-active nature could position (1-azulenylmethylene)-propanedinitrile as a candidate for organic semiconductors or nonlinear optical materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
